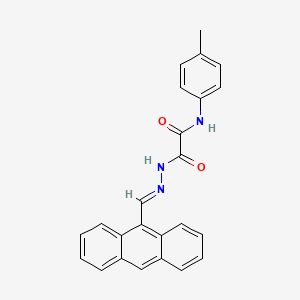![molecular formula C30H27N3O2S2 B12022614 (5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623934-72-5](/img/structure/B12022614.png)
(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-{[3-(4-イソプロポキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-(4-メチルベンジル)-2-チオキソ-1,3-チアゾリジン-4-オンは、チアゾリジンオン類に属する複雑な有機化合物です。
準備方法
合成経路と反応条件
(5Z)-5-{[3-(4-イソプロポキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-(4-メチルベンジル)-2-チオキソ-1,3-チアゾリジン-4-オンの合成は、通常、チアゾリジンオン環の形成やピラゾール環とベンジル置換基の導入を含む複数のステップからなります。一般的な合成経路には以下のようなものがあります。
チアゾリジンオン環の形成: このステップでは、多くの場合、チオ尿素誘導体を塩化ケトンと塩基性条件下で反応させて、チアゾリジンオン環を形成します。
ピラゾール環の導入: ピラゾール環は、ヒドラジン誘導体を適切なジケトンと反応させることによって導入できます。
置換反応: 最終的な化合物は、アルキルハライドや塩基などの試薬を用いて、イソプロポキシフェニル基とメチルベンジル基を置換反応によって導入することによって得られます。
工業的製造方法
この化合物の工業的製造には、上記の合成経路を最適化したバージョンが含まれており、規模、収率、費用対効果に重点を置いています。連続フロー合成や自動反応器の使用などの技術が、生産効率を向上させるために使用される場合があります。
化学反応の分析
反応の種類
(5Z)-5-{[3-(4-イソプロポキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-(4-メチルベンジル)-2-チオキソ-1,3-チアゾリジン-4-オンは、以下のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができ、スルホキシドやスルホンを生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、チオエーテルを生成する可能性があります。
置換: この化合物は、求核置換反応を起こすことができ、求核試薬が分子上の特定の置換基を置換します。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酢酸。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、エタノール。
置換: アルキルハライド、水酸化ナトリウムや炭酸カリウムなどの塩基。
主要な生成物
これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化によってスルホキシドやスルホンが生成され、還元によってチオエーテルが生成される可能性があります。
科学研究における用途
(5Z)-5-{[3-(4-イソプロポキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-(4-メチルベンジル)-2-チオキソ-1,3-チアゾリジン-4-オンは、以下のような幅広い科学研究の用途を持っています。
化学: この化合物は、より複雑な分子の合成のための構成ブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性、抗真菌性、抗がん性など、その潜在的な生物活性について研究されています。
医学: がんや感染症など、さまざまな疾患の治療薬としての可能性を探索する研究が進んでいます。
産業: この化合物は、新素材の開発や工業プロセスにおける触媒として使用されています。
科学的研究の応用
(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
(5Z)-5-{[3-(4-イソプロポキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-(4-メチルベンジル)-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、以下のような方法でその効果を発揮する可能性があります。
酵素への結合: 疾患プロセスに関与する特定の酵素の活性を阻害します。
シグナル伝達経路の調節: 細胞の増殖、アポトーシス、その他の機能を調節する細胞シグナル伝達経路に影響を与えます。
酸化ストレスの誘導: 細胞成分を損傷させ、細胞死につながる可能性のある活性酸素種を生成します。
類似の化合物との比較
類似の化合物
チアゾリジンジオン: 抗糖尿病薬として使用される、チアゾリジンオン環構造と類似した化合物。
ピラゾロン: 抗炎症作用や鎮痛作用が知られている、ピラゾール環を持つ化合物。
ベンジル誘導体: さまざまな医薬品用途で使用される、ベンジル置換基を持つ化合物。
類似化合物との比較
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidinone ring structure, used as antidiabetic agents.
Pyrazolones: Compounds with a pyrazole ring, known for their anti-inflammatory and analgesic properties.
Benzyl Derivatives: Compounds with benzyl substituents, used in various pharmaceutical applications.
特性
CAS番号 |
623934-72-5 |
|---|---|
分子式 |
C30H27N3O2S2 |
分子量 |
525.7 g/mol |
IUPAC名 |
(5Z)-3-[(4-methylphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H27N3O2S2/c1-20(2)35-26-15-13-23(14-16-26)28-24(19-33(31-28)25-7-5-4-6-8-25)17-27-29(34)32(30(36)37-27)18-22-11-9-21(3)10-12-22/h4-17,19-20H,18H2,1-3H3/b27-17- |
InChIキー |
RFHLSAVGZWPLDA-PKAZHMFMSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OC(C)C)C5=CC=CC=C5)/SC2=S |
正規SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OC(C)C)C5=CC=CC=C5)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[3-(4-butoxybenzoyl)-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12022537.png)

![N-(2-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12022550.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B12022554.png)
![1-(3-Chloro-4-fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid](/img/structure/B12022555.png)
![3-(4-methylphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12022559.png)
![4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12022561.png)
![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B12022563.png)
![N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12022571.png)


![N-(2,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12022594.png)
![3-(4-bromophenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12022610.png)
